N-(3-Ethoxypropyl)-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide
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Overview
Description
N-(3-Ethoxypropyl)-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is a synthetic organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furo[3,2-G]chromene core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxypropyl)-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide typically involves multiple steps:
Formation of the furochromene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromene ring system.
Introduction of substituents: The trimethyl and oxo groups are introduced through selective alkylation and oxidation reactions.
Attachment of the ethoxypropyl group: This is achieved through nucleophilic substitution reactions, where the ethoxypropyl group is attached to the nitrogen atom.
Formation of the propanamide moiety: The final step involves the formation of the propanamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethoxypropyl)-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The ethoxypropyl and trimethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-(3-Ethoxypropyl)-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(3-Ethoxypropyl)-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-Ethoxypropyl)-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This allows it to exhibit unique chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C22H27NO5 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C22H27NO5/c1-5-26-10-6-9-23-21(24)8-7-16-14(3)18-11-17-13(2)15(4)27-19(17)12-20(18)28-22(16)25/h11-12H,5-10H2,1-4H3,(H,23,24) |
InChI Key |
FLHYVFJDQMNEAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C |
Origin of Product |
United States |
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